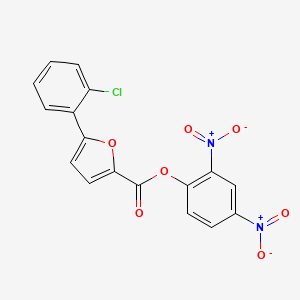
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is a complex organic compound characterized by the presence of a furan ring, a chlorophenyl group, and a dinitrophenyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester typically involves the esterification of 2-furancarboxylic acid with 2,4-dinitrophenol in the presence of a chlorophenyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted chlorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Furancarboxylic acid, 5-(2-bromophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-fluorophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-methylphenyl)-, 2,4-dinitrophenyl ester
Uniqueness
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
199457-62-0 |
|---|---|
Fórmula molecular |
C17H9ClN2O7 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
(2,4-dinitrophenyl) 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C17H9ClN2O7/c18-12-4-2-1-3-11(12)14-7-8-16(26-14)17(21)27-15-6-5-10(19(22)23)9-13(15)20(24)25/h1-9H |
Clave InChI |
MXTVDKPCJAVYCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
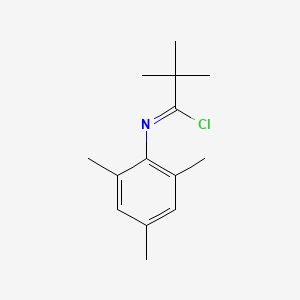
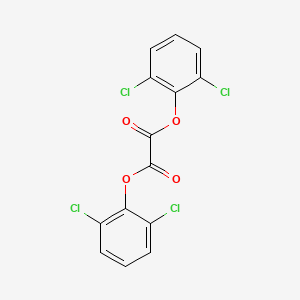
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
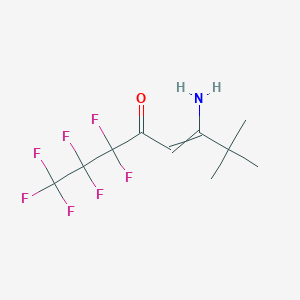

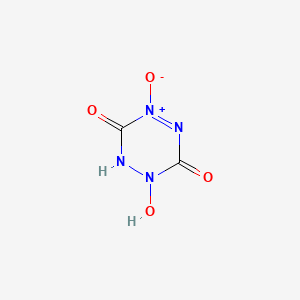
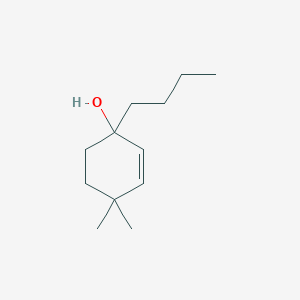

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
